Home > Products > Screening Compounds P32261 > N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2-fluorophenyl)ethanediamide
N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2-fluorophenyl)ethanediamide - 330592-25-1

N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2-fluorophenyl)ethanediamide

Catalog Number: EVT-2922643
CAS Number: 330592-25-1
Molecular Formula: C18H19FN2O4
Molecular Weight: 346.358
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

**1. N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide ** []

  • Compound Description: This compound serves as a synthetic intermediate in the production of isoquinoline fluorine analogs. It exists as a racemic mixture. []

2. N-(Cyclohex-1-enyl)-N-[2-(3,4-dimethoxyphenyl)-ethyl]-α-(methylsulphinyl)acetamide (8) []

  • Compound Description: This compound is a key starting material in the synthesis of erythrinane derivatives. Upon treatment with acid, it undergoes a double cyclization reaction. []

3. α-[1-[3-[N-[1-[2-(3,4-Dimethoxyphenyl)ethyl]]-N-methylamino]cyclohexyl]]-α-isopropyl-3,4-dimethoxybenzene-acetonitrile []

  • Compound Description: This compound represents a series of four isomeric racemates designed as verapamil analogs. They exhibit restricted molecular flexibility, aiding in understanding the active conformations of verapamil. These isomers show negative inotropic, chronotropic, and vasodilatory activities. []

4. azanium chloride dihydrate []

  • Compound Description: This compound is a hydrated salt with a protonated amine function. Its crystal structure is characterized by a network of hydrogen bonds. []

5. 8‐[N‐[2‐(3,4‐Dimethoxyphenyl)ethyl]‐β‐alanyl]‐5,6,7,8‐tetrahydrothieno[3,2‐b][1,4]thiazepine Fumarate []

  • Compound Description: This compound is a KT-362 analog, exhibiting negative chronotropic and inotropic effects. It interacts with calcium and sodium channels, impacting cardiac muscle contractility. []

6. 2-(3,4-Dimethoxy-2-nitro-phenyl)-N-[2-(3,4-dimethoxyphenyl) ethyl]-N-[(S)-1-phenyl-ethyl] acetamide []

  • Compound Description: This compound is used in the Bischler-Napieralski cyclization reaction to synthesize isoquinoline derivatives. The paper discusses an unexpected dealkylation reaction observed during this synthesis. []

7. L-(5-(3,4-Dimethoxyphenyl)-Pyrazol-3-Yl-Oxypropyl)-3-[N-methyl-N-2-(3,4-dimethoxyphenyl)ethyl-amino] Propane Hydrochloride (KC11346) []

  • Compound Description: KC11346 is a drug studied for its pharmacokinetic properties. A method was developed to quantify this compound and its metabolites in dog plasma. []

8. Aryl-Heteroaryl-{N-[2-(3,4-dimethoxyphenyl)-ethyl]-N-methyl-3-aminopropoxy}-methane Derivatives [, ]

  • Compound Description: This refers to a class of heterocyclic compounds structurally characterized by the presence of aryl, heteroaryl, and N-[2-(3,4-dimethoxyphenyl)-ethyl]-N-methyl-3-aminopropoxy groups linked to a central methane moiety. [, ]

9. N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylbenzenesulfonamide []

  • Compound Description: This compound is characterized by the presence of a benzenesulfonamide group linked to the 2-(3,4-dimethoxyphenyl)ethyl moiety. Its crystal structure reveals a near-perpendicular orientation of the phenyl and dimethoxyphenyl rings. []

10. N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide []

  • Compound Description: This compound features a naphthalene-1-sulfonamide group attached to the 2-(3,4-dimethoxyphenyl)ethyl moiety. Its crystal structure is stabilized by C—H⋯O hydrogen bonds and π–π interactions. []

11. N-[2-(3,4-Dimethoxyphenyl)ethyl]-N,4-dimethylbenzenesulfonamide []

  • Compound Description: This compound is characterized by the presence of a 4-methylbenzenesulfonamide group linked to the 2-(3,4-dimethoxyphenyl)ethyl moiety. []

12. N‐[2‐(3,4‐Di­methoxy­phenyl)­ethyl]‐3‐phenyl­acryl­amide (Cinnamoyl Dimethyl Dopamine) []

  • Compound Description: This compound, also known as cinnamoyl dimethyl dopamine, exhibits photostability in its solid state due to the arrangement of its cinnamoyl moieties in the crystal lattice. []

13. 4-Bromo-3-{N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylsulfamoyl}-5-methylbenzoic Acid Monohydrate []

  • Compound Description: This molecule is a benzoic acid derivative characterized by a bromo and a sulfamoyl group, with the 2-(3,4-dimethoxyphenyl)ethyl moiety attached to the sulfamoyl nitrogen. Its crystal structure is notable for the planar arrangement of the aromatic rings and the presence of intermolecular hydrogen bonds. []

14. (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide []

  • Compound Description: This compound, a bio-functional hybrid molecule, is synthesized from 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine and (±)-flurbiprofen. []

15. (3aS, 7aS)‐2‐[2‐(3,4‐Dimethoxyphenyl)‐Ethyl]‐1,3‐Dioxo‐Octahydro‐Isoindole‐3a‐Carboxylic Acid Methyl Ester []

  • Compound Description: This compound is the product of a chiral lithium amide base desymmetrization reaction, highlighting the importance of stereochemistry in these types of reactions. []

16. Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (EDMT) []

  • Compound Description: This compound, EDMT, is investigated for its structural, molecular, and spectral properties using both experimental and theoretical (DFT) methods. []

17. 3-[[[2-(3,4-Dimethoxyphenyl)ethyl] carbamoyl]methyl]-amino-N-methylbenzamide (DQ-2511) [, , , ]

  • Compound Description: DQ-2511 is a new anti-ulcer compound exhibiting beneficial effects on both gastric aggressive and defensive factors. It shows potential superiority over cimetidine in terms of anti-ulcer potency and spectrum. [] DQ-2511 demonstrated minimal effects on the central nervous system, with no influence on general behavior, motor activity, or sleep patterns. [] The study also found that DQ-2511 had limited effects on the cardiovascular system, with only slight reductions in blood pressure at high doses. [] Further investigations revealed that DQ-2511 possesses a unique mechanism of action, showing specific inhibition of gastric acid secretion stimulated by 2-deoxy-D-glucose but not by histamine or pentagastrin. []

18. N-[2-(3,4-Dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-1,6-hexanediamide []

  • Compound Description: This compound is prepared using a newly developed synthetic technology that boasts a high yield and is suitable for industrial production. []

19. (R) -α- (2,3-Dimethoxyphenyl) -1- [2- (4-fluorophenyl) ethyl] -4-piperidinemethanol []

  • Compound Description: This compound is a target for various synthetic methods, including alkylation reactions and chiral reductions, highlighting its potential pharmaceutical relevance. []

20. R-(+)-α-(2,3-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl-4-piperidinemethanol (M100907) []

  • Compound Description: M100907 acts as a 5-HT2A receptor antagonist and displays a modulating effect on impulsivity, especially in conjunction with other psychoactive drugs like MK-801, DMI, and tranylcypromine. []

21. 5‐Äthyl‐1‐(3,4‐dimethoxyphenyl)‐7,8‐dimethoxy‐4‐methyl‐5H‐2,3‐benzodiazepin []

  • Compound Description: This compound exists primarily in its boat conformation as determined by NMR and mass spectroscopy studies. []

22. n-Butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4 tetrahydropyrimidine-5-carboxylate (n-butyl THPM) []

  • Compound Description: n-butyl THPM, a pyrimidine derivative, was synthesized and further processed into nanoparticles using a water/oil microemulsion method. These nanoparticles, characterized by various techniques including TEM, showed potential for pharmaceutical applications. []

23. 1-Benzyl-3-methyl-6, 7-dimethoxy-3, 4-dihydroisoquinoline []

  • Compound Description: This compound is a dihydroisoquinoline derivative synthesized from eugenol methyl ether. It's considered a potential hybrid drug candidate due to the presence of methyl, methoxy, and benzyl groups, suggesting potential antitumor, antimalarial, and antiviral properties. []

24. 6-Chloro-2,3,4,5-tetra­hydro-7,8-di­methoxy-1-(4-methoxy­phenyl)-1H-3-benzazepine []

  • Compound Description: This benzazepine derivative was synthesized with a good yield via an intramolecular condensation reaction. Its structure was confirmed by X-ray diffraction analysis. []

25. (E)‐6‐(3,4‐dimethoxyphenyl)‐1‐ethyl‐4‐mesitylimino‐3‐methyl‐3,4‐dihydro‐2(1H)‐pyrimidinone (FK664) Hemibenzene Solvate []

  • Compound Description: FK664 is characterized by its planar heterocyclic structure and the presence of two benzene rings with specific spatial orientations relative to the central core. Its crystal structure also reveals the presence of a hemibenzene solvate. []

26. 7,8‐Dimethoxy‐1,3,4,5‐Tetrahydro‐2H‐3‐Benzazepin‐2‐one []

  • Compound Description: This compound is synthesized through a multistep reaction sequence involving lead tetraacetate oxidation of an isoquinoline enamide. []

27. 11‐(3,4‐Dimethoxyphenyl)‐2,3‐dimethoxy‐9,10‐dihydrochromeno[4,3‐b]pyrrolizin‐6(8H)‐one []

  • Compound Description: This compound is an analog of the lamellarin alkaloids, characterized by the replacement of the isoquinoline system with a pyrrolidine ring in the fused polycyclic core. This specific analog is a congener of lamellarin G trimethyl ether. []

28. Tariquidar (TQR) []

    29. 2-Chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazoi-2-yi]-nicotinamide [, ]

    • Compound Description: This compound is a thiadiazole derivative that has been studied for its potential pharmacological and antitumor properties. [, ]

    30. N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dinitroaniline (I) and N-(4-Methylsulfonyl-2-nitrophenyl)-L-phenylalanine (II) []

    • Compound Description: Compounds I and II are two novel precursors to sustained NO-releasing materials. Their crystal structures and intermolecular interactions have been studied to understand their NO-release capabilities better. []

    31. N-(3,4-Dimethoxyphenyl)methyl-1-phenyl-2-(phenylsulfinyl)ethylformamide (6a) and N-2-(3,4-Dimethoxyphenyl)ethyl-1-phenyl-2-(phenylsulfinyl)-ethylformamide (6b) [, ]

    • Compound Description: These compounds are intermediates in the synthesis of 3-phenyl-1,2,3,4-tetrahydroisoquinoline and 2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine, respectively. The synthesis involves a Pummerer-type cyclization, which is enhanced by the use of boron trifluoride diethyl etherate. [, ]

    32. 25D-NBOMe, 25E-NBOMe, and 25G-NBOMe []

    • Compound Description: These are three new hallucinogenic substances identified in blotter papers. They are N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. []

    33. N-Acylcatecholamines and 1-(Halogenalkyl)dihydroisochinolines []

    • Compound Description: These are two classes of compounds that can be synthesized from N-acyl-3,4-dimethoxyphenethylamines using boron tribromide. The reaction pathway leads to either catechol derivatives or cyclized dihydroisoquinolines depending on the substituents on the starting acetamide. []

    34. 5-[5-Amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854) []

    • Compound Description: ASP5854 is a potent and selective dual antagonist of adenosine A1 and A2A receptors, showing promise as a potential treatment for Parkinson's disease and cognitive disorders. Its therapeutic effects stem from its ability to modulate adenosine signaling pathways in the brain. []

    35. 8-Chloro-5-¿N-ethyl-N-[2-(3,4-dimethoxyphenyl)ethyl]aminopropionyl¿-2,3,4, 5-tetrahydro-1,5-benzothiazepine Fumarate (9b) []

    • Compound Description: Compound 9b is a potent vasoconstrictor that acts through H1-histamine receptors, inducing contraction in rabbit iliac arteries. Its mechanism involves calcium influx, but it does not directly interact with alpha1-adrenoreceptors. []

    Properties

    CAS Number

    330592-25-1

    Product Name

    N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2-fluorophenyl)ethanediamide

    IUPAC Name

    N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-fluorophenyl)oxamide

    Molecular Formula

    C18H19FN2O4

    Molecular Weight

    346.358

    InChI

    InChI=1S/C18H19FN2O4/c1-24-15-8-7-12(11-16(15)25-2)9-10-20-17(22)18(23)21-14-6-4-3-5-13(14)19/h3-8,11H,9-10H2,1-2H3,(H,20,22)(H,21,23)

    InChI Key

    CKQKGXRHZPCIAQ-UHFFFAOYSA-N

    SMILES

    COC1=C(C=C(C=C1)CCNC(=O)C(=O)NC2=CC=CC=C2F)OC

    Solubility

    not available

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.